molecular formula C11H8Cl3N3O2S B13707163 1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide

1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide

Katalognummer: B13707163
Molekulargewicht: 352.6 g/mol
InChI-Schlüssel: OUNLSMVQXVXJGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of chlorophenyl and pyridazinyl groups suggests potential biological activity, making it a compound of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with methanesulfonyl chloride under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Pyridazinyl Group: The pyridazinyl group can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and pyridazinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Chlorothiazide: A diuretic with a similar sulfonamide structure.

    Pyridazine Derivatives: Compounds with similar pyridazinyl groups, often studied for their biological activity.

Uniqueness

1-(3-Chlorophenyl)-N-(3,6-dichloro-4-pyridazinyl)methanesulfonamide is unique due to the combination of its chlorophenyl and pyridazinyl groups, which may confer specific biological activities not found in other similar compounds.

Eigenschaften

Molekularformel

C11H8Cl3N3O2S

Molekulargewicht

352.6 g/mol

IUPAC-Name

1-(3-chlorophenyl)-N-(3,6-dichloropyridazin-4-yl)methanesulfonamide

InChI

InChI=1S/C11H8Cl3N3O2S/c12-8-3-1-2-7(4-8)6-20(18,19)17-9-5-10(13)15-16-11(9)14/h1-5H,6H2,(H,15,17)

InChI-Schlüssel

OUNLSMVQXVXJGZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=NN=C2Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.